Product packaging for Akt/ROCK-IN-1(Cat. No.:)

Akt/ROCK-IN-1

Cat. No.: B12381107
M. Wt: 509.4 g/mol
InChI Key: YEYGCAOMGAHTST-YVEFUNNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Akt/ROCK-IN-1 is a chemical compound designed as a potent, cell-permeable dual inhibitor targeting both AKT (Protein Kinase B) and ROCK (Rho-associated coiled-coil containing protein kinase) signaling pathways. This dual activity makes it a valuable tool for researchers investigating the complex cross-talk between these pathways in cellular processes. AKT is a central node in the PI3K-AKT-mTOR pathway, which is a critical regulator of cell survival, proliferation, and metabolism, and is frequently dysregulated in cancer . ROCK, a key effector of Rho GTPases, primarily regulates the actin cytoskeleton, influencing cell adhesion, motility, and contraction . By concurrently inhibiting AKT and ROCK, this compound can be used to study pathological processes where both pathways are implicated, such as tumor growth and metastasis , certain forms of cardiac hypertrophy , and responses to chemotherapeutic agents . The compound is supplied for research applications only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19BrF2N4O2S B12381107 Akt/ROCK-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H19BrF2N4O2S

Molecular Weight

509.4 g/mol

IUPAC Name

3-bromo-N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-9-oxa-11-thia-5,6-diazatricyclo[8.3.0.02,6]trideca-1(10),2,4,12-tetraene-12-carboxamide

InChI

InChI=1S/C21H19BrF2N4O2S/c22-14-9-26-28-5-6-30-21-13(19(14)28)8-18(31-21)20(29)27-17-10-25-4-3-12(17)11-1-2-15(23)16(24)7-11/h1-2,7-9,12,17,25H,3-6,10H2,(H,27,29)/t12-,17+/m0/s1

InChI Key

YEYGCAOMGAHTST-YVEFUNNKSA-N

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC(=C(C=C2)F)F)NC(=O)C3=CC4=C(S3)OCCN5C4=C(C=N5)Br

Canonical SMILES

C1CNCC(C1C2=CC(=C(C=C2)F)F)NC(=O)C3=CC4=C(S3)OCCN5C4=C(C=N5)Br

Origin of Product

United States

Molecular Mechanisms of Akt/rock in 1 Action

Direct Kinase Inhibition Profile

The primary mechanism of Akt/ROCK-IN-1 is its direct inhibition of the kinase activity of both Akt and ROCK. The compound demonstrates high potency against both kinase families, with reported IC50 values of 0.023 nM for Akt and 1.47 nM for ROCK. medchemexpress.com This potent, dual-target profile distinguishes it from more selective inhibitors that target only one of these pathways.

Specificity and Selectivity against Akt Isoforms (Akt1, Akt2, Akt3)

The Akt kinase family comprises three highly homologous isoforms—Akt1, Akt2, and Akt3—which regulate a wide array of cellular functions, including cell survival, growth, and metabolism. science.gov While they share a high degree of sequence similarity, the isoforms can have non-redundant and even opposing functions, making isoform selectivity a critical aspect of inhibitor design. acs.org For instance, Akt1 is broadly involved in cell survival, Akt2 is a key regulator of glucose homeostasis, and Akt3 is predominantly expressed in the brain and is involved in neurological development. science.govacs.org

Detailed public data specifying the inhibitory potency (IC50) of this compound against each individual Akt isoform (Akt1, Akt2, and Akt3) is not available in the reviewed literature. Therefore, it is characterized as a potent pan-Akt inhibitor based on its general Akt IC50 value. For context, other dual-pathway inhibitors like AT13148 have shown differential activity against the isoforms, with IC50 values of 38 nM for AKT1, 402 nM for AKT2, and 50 nM for AKT3, indicating a degree of selectivity. researchgate.net The development of isoform-selective Akt inhibitors remains a significant goal in medicinal chemistry to minimize off-target effects. selleck.co.jp

Specificity and Selectivity against ROCK Isoforms (ROCK1, ROCK2)

The ROCK family consists of two isoforms, ROCK1 and ROCK2, which are major effectors of the small GTPase RhoA. These kinases are central regulators of the actin cytoskeleton and are involved in processes like cell contraction, motility, and adhesion. Despite sharing 92% homology in their kinase domains, evidence suggests they have distinct biological roles. For example, ROCK1 is more ubiquitously expressed, while ROCK2 expression is higher in brain and muscle tissues.

Inhibitory Profile of this compound and Comparators
CompoundTargetIC50 (nM)
This compound (B12)Akt (General)0.023 medchemexpress.com
ROCK (General)1.47 medchemexpress.com
AT13148 (Comparator)Akt138 researchgate.net
Akt2402 researchgate.net
Akt350 researchgate.net
ROCK16 researchgate.net
ROCK24 researchgate.net

Modulation of Upstream Signaling Networks

This compound functions by integrating into and suppressing two major signaling axes. Its effects are not limited to direct kinase inhibition but also involve the complex interplay and crosstalk between the PI3K/Akt/mTOR and RhoA/ROCK pathways.

Interaction with PI3K/Akt/mTOR Pathway Components (e.g., PTEN, PDK-1, mTORC1, mTORC2)

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. science.gov The pathway is initiated by the activation of phosphoinositide 3-kinase (PI3K), leading to the activation of Akt. Akt, in turn, phosphorylates a multitude of downstream targets, including components of the mammalian target of rapamycin (B549165) (mTOR) complexes, mTORC1 and mTORC2. science.gov The tumor suppressor PTEN acts as a critical negative regulator of this pathway by dephosphorylating PIP3, thereby preventing Akt activation. science.gov

By directly inhibiting Akt, this compound effectively blocks signal transduction downstream of PI3K and PDK-1. Research has shown that treatment with this compound leads to a significant decrease in the phosphorylation of mTOR. medchemexpress.com This indicates that the compound disrupts the function of both mTORC1 and mTORC2, which are critical for cell proliferation and survival. Furthermore, inhibition of Akt by this compound can lead to a feedback increase in Akt phosphorylation, a phenomenon observed with some Akt inhibitors. medchemexpress.com

Crosstalk with RhoA/ROCK Signaling Pathway

The RhoA/ROCK pathway is a primary regulator of the actin cytoskeleton and is crucial for cell shape, migration, and contraction. There is significant crosstalk between the RhoA/ROCK and PI3K/Akt pathways. Notably, ROCK has been shown to phosphorylate and activate the tumor suppressor PTEN. Activated PTEN then antagonizes the PI3K/Akt pathway, leading to decreased Akt activity.

By inhibiting ROCK, this compound can interfere with this crosstalk. The inhibition of ROCK may prevent the activation of PTEN, which would typically lead to an increase in Akt signaling. However, because this compound simultaneously inhibits Akt directly, the net effect is a comprehensive shutdown of both pro-proliferative and cytoskeletal signaling networks. This dual inhibition prevents the potential for compensatory activation of one pathway when the other is blocked.

Regulation of Downstream Effector Molecules

The therapeutic effects of this compound are ultimately mediated by its impact on the downstream substrates of both Akt and ROCK. By inhibiting these kinases, the compound prevents the phosphorylation and activation of numerous effector molecules that drive cell cycle progression, proliferation, and survival.

Studies have demonstrated that treatment with this compound leads to a significant dose-dependent decrease in the phosphorylation levels of key downstream effectors. medchemexpress.com These include:

mTOR : As a central regulator of cell growth, its inhibition leads to reduced protein synthesis and cell proliferation. medchemexpress.com

GSK-3β (Glycogen synthase kinase-3 beta) : Akt normally phosphorylates and inactivates GSK-3β. Inhibition of Akt by this compound would prevent this, leading to active GSK-3β, which can promote apoptosis and regulate cell fate.

PRAS40 (Proline-rich Akt substrate of 40 kDa) : A component of the mTORC1 complex, PRAS40 is an inhibitory substrate of Akt. Inhibition of Akt prevents the phosphorylation of PRAS40, which contributes to the suppression of mTORC1 activity. medchemexpress.com

The inhibition of ROCK also affects its own set of downstream targets, primarily those involved in cytoskeletal regulation, such as LIM kinase (LIMK) and myosin light chain (MLC), leading to changes in cell morphology and motility.

Effect of this compound on Downstream Effector Phosphorylation
Downstream EffectorParent PathwayEffect of this compound
mTORPI3K/AktDecreased Phosphorylation medchemexpress.com
GSK-3βPI3K/AktDecreased Phosphorylation medchemexpress.com
PRAS40PI3K/AktDecreased Phosphorylation medchemexpress.com

Impact on Akt Substrates

The inhibition of Akt by this compound directly prevents the phosphorylation and subsequent regulation of numerous downstream effector proteins. This intervention alters critical cellular functions ranging from cell survival and proliferation to metabolism and autophagy.

GSK-3β (Glycogen Synthase Kinase-3β): Akt typically phosphorylates GSK-3β at the Ser9 residue, leading to its inactivation. nih.gov As a potent Akt inhibitor, this compound reduces the phosphorylation of GSK-3β. nih.gov This decrease in inhibitory phosphorylation results in the activation of GSK-3β, which can then phosphorylate its own array of substrates, influencing processes like glycogen (B147801) metabolism and protein synthesis. In the context of neuroblastoma, active GSK-3β is known to promote the degradation of the N-myc oncoprotein. nih.gov

PRAS40 (Proline-Rich Akt Substrate of 40 kDa): PRAS40 is a direct substrate of Akt and a component of the mTORC1 complex. nih.govresearchgate.net Akt-mediated phosphorylation of PRAS40 on Thr246 relieves its inhibitory effect on mTORC1, thereby promoting cell growth and proliferation. researchgate.netconsensus.app Treatment with this compound leads to a significant decrease in the phosphorylation of PRAS40, which maintains its inhibitory hold on mTORC1. nih.gov

FOXO (Forkhead box O): The FOXO family of transcription factors (e.g., FOXO1, FOXO3) are key targets of Akt. genesandcancer.com Phosphorylation by Akt sequesters FOXO proteins in the cytoplasm, preventing them from translocating to the nucleus and activating target genes involved in apoptosis, cell cycle arrest, and stress resistance. nih.govresearchgate.netnih.gov By inhibiting Akt, this compound prevents this phosphorylation, allowing FOXO factors to remain active in the nucleus. nih.govnih.gov

MDM2 (Murine Double Minute 2): Akt enhances cell survival by phosphorylating the E3 ubiquitin ligase MDM2. tandfonline.comjcancer.org This phosphorylation promotes the nuclear translocation of MDM2, where it targets the tumor suppressor p53 for degradation. jcancer.orgyoutube.com Inhibition of Akt by this compound is expected to decrease MDM2 phosphorylation, leading to the stabilization and accumulation of p53, thereby promoting apoptosis and cell cycle arrest. tandfonline.com

Beclin1: Akt can directly phosphorylate the autophagy-initiating protein Beclin1 at multiple sites (S234 and S295), which suppresses its pro-autophagic function. nih.govnih.gov This phosphorylation event promotes the binding of Beclin1 to 14-3-3 proteins and its sequestration by vimentin (B1176767) intermediate filaments, thereby inhibiting the formation of autophagosomes. nih.govnih.gov As an Akt inhibitor, this compound would prevent this inhibitory phosphorylation, thus promoting autophagy. tandfonline.com

S6K (Ribosomal S6 Kinase) and 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1): S6K and 4E-BP1 are two major downstream effectors of the mTORC1 pathway, which is positively regulated by Akt. nih.gov this compound's inhibition of the Akt/mTORC1 axis results in decreased activity of S6K and reduced phosphorylation of 4E-BP1. nih.gov Hypophosphorylated 4E-BP1 actively binds to and inhibits the translation initiation factor eIF4E, leading to a suppression of cap-dependent translation and protein synthesis.

Akt SubstrateEffect of this compound (via Akt Inhibition)Downstream Consequence
GSK-3βDecreased inhibitory phosphorylation (Ser9)Activation of GSK-3β; potential degradation of substrates like N-myc
PRAS40Decreased phosphorylation (Thr246)Inhibition of mTORC1 activity
FOXODecreased phosphorylationNuclear translocation and activation of FOXO target genes (apoptosis, cell cycle arrest)
MDM2Decreased phosphorylationReduced nuclear import; stabilization and activation of p53
Beclin1Decreased inhibitory phosphorylationPromotion of autophagy
S6KDecreased phosphorylation/activation (via mTORC1)Inhibition of protein synthesis and cell growth
4E-BP1Decreased phosphorylation (via mTORC1)Inhibition of cap-dependent translation

Impact on ROCK Substrates

The ROCK inhibitor component of this compound disrupts the signaling cascade responsible for regulating the actin cytoskeleton and cellular contractility. This leads to profound changes in cell morphology, adhesion, and motility.

Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK promotes actomyosin (B1167339) contractility through two main mechanisms: direct phosphorylation of MLC and inhibitory phosphorylation of MYPT1, the regulatory subunit of MLC phosphatase. wikipedia.org By inhibiting ROCK, this compound reduces both MLC and MYPT1 phosphorylation, leading to MLC phosphatase activation and a net decrease in MLC phosphorylation, resulting in reduced cellular contractility and stress fiber formation. nih.gov

LIM Kinases (LIMK) and Cofilin: ROCK activates LIMK1 and LIMK2 by phosphorylating them on conserved threonine residues (Thr508 in LIMK1). wikipedia.org Activated LIMK, in turn, phosphorylates and inactivates the actin-depolymerizing factor cofilin. wikipedia.org this compound-mediated inhibition of ROCK prevents this cascade, leading to reduced LIMK activity and consequently, less phosphorylated (more active) cofilin. This promotes actin filament turnover and disassembly.

Ezrin-Radixin-Moesin (ERM) Proteins: ROCK-mediated phosphorylation is essential for activating ERM proteins, which function as cross-linkers between the plasma membrane and the actin cytoskeleton. Inhibition of ROCK prevents this activation, disrupting the integrity of these linkages.

Adducin: Adducin is an actin-capping protein whose function is enhanced by ROCK-mediated phosphorylation at Thr445, promoting the recruitment of spectrin (B1175318) to actin filaments. Inhibition of ROCK by this compound would be expected to decrease this phosphorylation, thereby altering the stability of the actin-spectrin network.

Neuronal Substrates (CRMP2, Vimentin, GFAP, Neurofilament, Tau, MAP2): In the nervous system, ROCK phosphorylates a number of cytoskeletal and associated proteins. nih.govnih.gov

CRMP2 (Collapsin Response Mediator Protein 2): Phosphorylation by ROCK at Thr555 inhibits CRMP-2's ability to promote microtubule assembly, contributing to growth cone collapse. wikipedia.orgnih.govnih.gov

Vimentin and GFAP (Glial Fibrillary Acidic Protein): ROCK can phosphorylate these intermediate filament proteins, leading to their reorganization and disassembly, particularly during cell division or stress responses. cytoskeleton.comnih.govnih.gov

Neurofilament: ROCK phosphorylates neurofilament proteins, which can lead to their disassembly and may contribute to the inhibition of neurite elongation. nih.govnih.gov

Tau and MAP2 (Microtubule-Associated Protein 2): ROCK can phosphorylate Tau and MAP2, which reduces their ability to promote microtubule polymerization and stability. nih.govnih.govnih.gov Inhibition of ROCK by this compound is expected to counteract these phosphorylation events, thereby stabilizing neuronal cytoskeletal structures.

ROCK SubstrateEffect of this compound (via ROCK Inhibition)Downstream Consequence
MLC & MYPT1Decreased phosphorylationReduced actomyosin contractility and stress fiber formation
LIM KinasesDecreased activating phosphorylationInactivation of LIMK
CofilinDecreased inhibitory phosphorylation (via LIMK)Increased cofilin activity, promoting actin filament turnover
ERM ProteinsDecreased activating phosphorylationDisruption of actin-membrane linkage
AdducinDecreased phosphorylationAltered stability of the actin-spectrin network
CRMP2Decreased inhibitory phosphorylation (Thr555)Promotion of microtubule assembly and neurite outgrowth
Vimentin & GFAPDecreased phosphorylationStabilization of intermediate filament networks
Neurofilament, Tau, MAP2Decreased phosphorylationStabilization of neurofilaments and microtubules; promotion of neurite stability

Influence on Other Interacting Pathways

The dual inhibition of Akt and ROCK creates complex feedback loops and crosstalk with other major signaling pathways, modulating a broader landscape of cellular responses.

MAPK/ERK: Crosstalk exists between the ROCK and ERK pathways. In some contexts, ROCK2 can promote the activation of ERK, suggesting that ROCK inhibition could lead to decreased ERK signaling. nih.gov

STAT3: Inhibition of the PI3K/Akt pathway has been shown to induce a compensatory feedback activation of the STAT3 signaling pathway in certain cancer cells. nih.govnih.govresearchgate.net This represents a potential mechanism of resistance to Akt inhibitors, where STAT3 hyperactivation may continue to drive pro-survival and proliferative signals.

Wnt/β-catenin: The RhoA/ROCK pathway can negatively regulate Wnt/β-catenin signaling. spandidos-publications.comnih.govdovepress.com ROCK can activate GSK-3β, which in turn phosphorylates β-catenin, marking it for degradation. nih.gov Therefore, inhibition of ROCK by this compound could potentially lead to the stabilization of β-catenin and activation of Wnt target genes.

N-myc: The stability of the N-myc oncoprotein, a key driver of neuroblastoma, is regulated by the Akt/GSK-3β axis. nih.govnih.gov Akt-mediated inhibition of GSK-3β prevents N-myc degradation. nih.gov By inhibiting Akt, this compound promotes GSK-3β activity, leading to N-myc destabilization and degradation, which is consistent with the compound's observed anti-neuroblastoma activity.

PKCβ2 and GLUT4: In the context of diabetic cardiomyopathy, ROCK2 has been shown to directly phosphorylate and activate PKCβ2. nih.gov ROCK inhibition reduces PKCβ2 activity and is associated with an upregulation of PDK-1 and Akt phosphorylation, leading to increased translocation of the glucose transporter GLUT4 to the plasma membrane. nih.govnih.gov This indicates a complex feedback mechanism where ROCK inhibition can, in some circumstances, lead to increased Akt signaling, an effect that would be counteracted by the direct Akt-inhibitory function of this compound.

EGFR: The EGFR often signals through the PI3K/Akt pathway to promote cell survival and proliferation. nih.govgenesandcancer.com Inhibition of the Akt pathway is a key strategy for overcoming resistance to EGFR inhibitors in cancer therapy. nih.govnih.gov this compound, by targeting Akt, can disrupt this critical downstream survival pathway.

PLK1 (Polo-like kinase 1): The PI3K/Akt pathway can promote the expression and activation of PLK1, a key regulator of mitosis. nih.gov Furthermore, combined inhibition of PLK1 and ROCK has been shown to have synergistic anti-tumor effects in certain cancer models, suggesting a functional interplay between these pathways. nih.gov

Interacting PathwayEffect of this compoundObserved/Expected Consequence
MAPK/ERKInhibition of ROCK may decrease ERK activationReduced proliferation signaling
STAT3Inhibition of Akt may cause feedback activation of STAT3Potential compensatory survival signaling
Wnt/β-cateninInhibition of ROCK may decrease GSK-3β-mediated degradation of β-cateninPotential activation of Wnt signaling
N-mycInhibition of Akt leads to GSK-3β activationIncreased degradation of N-myc protein
PKCβ2Inhibition of ROCK prevents its activation of PKCβ2Reduced PKCβ2-mediated signaling
GLUT4Inhibition of ROCK may promote GLUT4 translocationPotential increase in glucose uptake (complex interaction with Akt inhibition)
EGFRInhibition of the downstream Akt pathwayBlocks a key survival signal from EGFR
PLK1Inhibition of Akt may reduce PLK1 expression/activityDisruption of mitotic progression

Cellular and Subcellular Responses to Akt/rock in 1

Effects on Cell Proliferation and Viability

Akt/ROCK-IN-1 demonstrates potent effects on cell proliferation and viability through its dual inhibitory action. The Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, while the ROCK pathway is integral to cell shape, motility, and division. frontiersin.orgmdpi.com By targeting both, this compound presents a multi-faceted approach to controlling cell growth.

Anti-proliferative Activity in Research Models

This compound, also referred to as B12 in some studies, has shown strong anti-proliferative effects in various research models, particularly in cancer cell lines. acs.orgnih.gov For instance, in neuroblastoma cells, the compound effectively inhibits proliferation. acs.orgnih.gov The dual inhibition of Akt and ROCK is believed to synergistically contribute to this anti-proliferative activity. acs.orgnih.gov Another dual Akt/ROCK inhibitor, AT13148, has also demonstrated anti-proliferative activity in preclinical cancer models. aacrjournals.orgnih.govaacrjournals.org The inhibition of the Akt pathway is a key mechanism for the anti-proliferative effects of many targeted cancer therapies. researchgate.netnih.gov

Below is a table summarizing the anti-proliferative activity of this compound (B12) in a specific research model.

Cell LineCompoundEffect
Neuro2aThis compound (B12)Strong anti-proliferative effects

Table created based on data from the following source(s): acs.org

Induction of Cell Cycle Arrest Mechanisms

A key mechanism through which this compound exerts its anti-proliferative effects is by inducing cell cycle arrest. acs.orgnih.gov Studies have shown that treatment with this compound can lead to an arrest in the G0/G1 phase of the cell cycle in neuroblastoma cells. acs.orgnih.gov This is consistent with the known roles of Akt and ROCK in cell cycle progression. Akt promotes cell cycle progression by phosphorylating and inactivating cell cycle inhibitors like p21Cip1 and p27Kip1. nih.govspandidos-publications.com Therefore, inhibition of Akt can lead to the activation of these inhibitors and subsequent cell cycle arrest. nih.govspandidos-publications.com Similarly, ROCK signaling is also implicated in the G1/S transition. iiarjournals.org The dual inhibition of both kinases by this compound likely creates a robust blockade on cell cycle progression. acs.orgnih.gov

Regulation of Cell Fate Processes

This compound significantly influences critical cell fate decisions, primarily by promoting apoptosis and inducing differentiation in specific cellular contexts.

Apoptotic Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a crucial response to treatment with this compound. The Akt pathway is a well-established pro-survival pathway, and its inhibition is known to trigger apoptosis in various cell types. spandidos-publications.comnih.govnih.gov Akt promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins. nih.gov Conversely, ROCK activation has been shown to promote apoptosis through various mechanisms, including the activation of PTEN, a negative regulator of the Akt pathway. nih.govresearchgate.net By inhibiting both Akt and ROCK, this compound can tip the cellular balance towards apoptosis. The cleavage of ROCK1 by caspase-3, a key executioner of apoptosis, can create a constitutively active form of ROCK1 that further promotes apoptosis, indicating a positive feedback loop. frontiersin.orgresearchgate.netpnas.org

Differentiation-Inducing Effects in Specific Cell Types (e.g., Neuroblastoma Differentiation)

A notable effect of this compound is its ability to induce differentiation in certain cell types, particularly neuroblastoma cells. acs.orgnih.gov Treatment of neuroblastoma cells with this compound (B12) has been shown to increase the expression of differentiation markers and promote neurite outgrowth. acs.orgnih.gov This effect is associated with a significant decrease in the levels of N-myc, an oncoprotein that drives neuroblastoma proliferation and inhibits differentiation. acs.orgnih.gov The inhibition of Akt signaling has been independently shown to induce differentiation in neuroblastoma cells. nih.gov The dual inhibition of both Akt and ROCK appears to create a potent stimulus for differentiation, offering a potential therapeutic strategy for this challenging pediatric cancer. acs.orgnih.govdiva-portal.org

Modulation of Cell Motility and Invasive Behavior

The dual inhibition of Akt and ROCK by this compound is expected to have a significant impact on cell motility and invasion, as both pathways are central regulators of these processes. Akt has been shown to either promote or inhibit cell migration depending on the cell type and context. nih.gov For instance, it can enhance motility in some cells by promoting actin organization and matrix metalloproteinase activity. nih.gov Conversely, in some breast cancer cells, Akt1 can suppress migration. nih.gov ROCK proteins are key regulators of the actin cytoskeleton and are fundamentally involved in cell contraction, adhesion, and motility. frontiersin.orgmdpi.com Inhibition of ROCK signaling has been shown to reduce cancer cell migration and invasion. mdpi.comnih.gov Therefore, a dual inhibitor like this compound would be predicted to strongly inhibit cell motility and invasive behavior, a hypothesis supported by preclinical studies on the dual inhibitor AT13148, which has shown anti-metastatic activity. aacrjournals.orgnih.gov

Inhibition of Cell Migration and Invasion

The dual inhibition of Akt and Rho-associated coiled-coil containing protein kinase (ROCK) pathways is a strategic approach to impede cancer cell migration and invasion, processes fundamental to metastasis. iiarjournals.orgnih.gov The Akt pathway, frequently hyperactivated in various cancers, promotes cell survival and proliferation, which are prerequisites for migratory and invasive behavior. pnas.orgspandidos-publications.com Concurrently, the ROCK pathway is a master regulator of the actin cytoskeleton, governing the formation of stress fibers and focal adhesions necessary for cell movement. nih.govnih.gov

Inhibition of ROCK, in particular, has been shown to reduce tumor cell migration and invasion. nih.govmdpi.com For instance, the ROCK inhibitor Y-27632 has demonstrated the ability to block the growth and migration of oral squamous cell carcinoma cells. researchgate.net Similarly, another ROCK inhibitor, RKI-18, was found to suppress the migration and invasion of human breast cancer cells. nih.gov The rationale behind a dual inhibitor like this compound is to target both the survival signals (via Akt inhibition) and the mechanical machinery (via ROCK inhibition) that together enable cancer cells to move and invade surrounding tissues. aacrjournals.orgnih.gov While specific studies on "this compound" are limited, the foundational principle is that by simultaneously targeting these two critical nodes, a more potent anti-migratory and anti-invasive effect can be achieved than by inhibiting either pathway alone.

Effects on Metastatic Potential in Preclinical Models

Preclinical studies targeting the Akt and ROCK pathways have shown promise in reducing metastatic potential. iiarjournals.orgaacrjournals.org Metastasis is a multi-step process involving local invasion, intravasation, survival in circulation, extravasation, and colonization at a distant site. Both Akt and ROCK signaling are implicated in several of these stages. researchgate.net

A first-in-human study of AT13148, a dual ROCK-AKT inhibitor, was initiated based on preclinical evidence of its anti-metastatic activity in melanoma and pancreatic cancer models. aacrjournals.orgnih.gov The overexpression of ROCK has been associated with metastasis and poor clinical outcomes in various cancers. nih.gov Inhibition of ROCK signaling has shown remarkable efficacy in reducing tumor growth and metastasis in many preclinical models. iiarjournals.org For example, ROCK inhibition has been found to block melanoma cell migration and inhibit metastasis. aacrjournals.org

Preclinical Model Compound Key Findings Reference
Neuroblastoma (mice with Neuro2a cells)This compoundInhibited tumor growth. medchemexpress.com
Melanoma and Pancreatic CancerAT13148 (dual ROCK-AKT inhibitor)Preclinical efficacy in blocking invasion and metastasis. aacrjournals.orgnih.gov
Non-Small-Cell Lung CancerROCK1 knockdownReduced migration and invasion. nih.gov
Oral Squamous Cell CarcinomaY-27632 (ROCK inhibitor)Suppressed tumor growth and migration. researchgate.net

Impact on Cellular Architecture and Dynamics

Remodeling of Cytoskeletal Components (e.g., Actin Stress Fibers, Focal Adhesions, Microtubules)

The cytoskeleton, a dynamic network of protein filaments, is crucial for maintaining cell shape, motility, and internal organization. mdpi.com The ROCK pathway is a primary regulator of the actin cytoskeleton, promoting the assembly of contractile actin stress fibers and the maturation of focal adhesions, which are large protein complexes that link the actin cytoskeleton to the extracellular matrix. nih.govnih.gov Inhibition of ROCK leads to the disassembly of stress fibers and focal adhesions, thereby altering cell morphology and reducing cell contractility and motility. wikipedia.org

Specifically, ROCK phosphorylates and activates LIM kinase, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments. nih.gov ROCK also directly and indirectly increases the phosphorylation of myosin light chain (MLC), which promotes actomyosin (B1167339) contractility. thno.org Therefore, inhibition of ROCK disrupts these processes, leading to a less organized actin cytoskeleton. For example, treatment with the ROCK inhibitor Y-27632 can cause a decrease in stress fibers. researchgate.net

The Akt pathway also influences the cytoskeleton, partly through its interaction with actin-binding proteins. mdpi.com While the direct effects of Akt inhibition on cytoskeletal architecture are less pronounced than those of ROCK inhibition, the interplay between the two pathways is significant. For instance, activated Akt1 has been shown to reduce Rho-GTPase activity, leading to decreased actin stress fibers and focal adhesions. pnas.org This suggests a complex regulatory network where the combined inhibition of Akt and ROCK would have a profound impact on cytoskeletal organization. The role of ROCK also extends to the regulation of microtubules, another key component of the cytoskeleton, through the phosphorylation of microtubule-associated proteins. nih.gov

Cytoskeletal Component Effect of ROCK Activation Effect of ROCK Inhibition Reference
Actin Stress FibersPromotes formationDecreases or disassembles nih.govwikipedia.org
Focal AdhesionsPromotes maturation and stabilityDecreases or disassembles iiarjournals.orgrupress.org
MicrotubulesRegulates dynamics via phosphorylation of associated proteinsDisrupts regulation nih.gov

Influence on Membrane Dynamics and Morphology

ROCK activation is essential for the generation of contractile forces that lead to changes in cell shape, such as membrane blebbing observed during apoptosis. nih.gov Inhibition of ROCK can alter cell morphology, for example, by limiting the formation of lamellipodia. mdpi.com In MEG-01 cells, inhibitors of both the PI3K/Akt and Rho/ROCK pathways were found to block thrombin-induced morphological changes. mdpi.com

The PI3K/Akt pathway is also involved in regulating membrane dynamics. For instance, PI3K activates Akt, which can be recruited to membrane ruffles, a type of membrane protrusion. mdpi.com The process of endocytosis, the internalization of portions of the cell membrane, is also linked to these signaling pathways and is crucial for cell migration. whiterose.ac.uk By inhibiting both Akt and ROCK, this compound can be expected to significantly dampen the dynamic membrane activities required for cell motility, leading to a less motile and more rounded cell morphology.

Broader Cellular Pathway Modulation

Autophagy Regulation

Autophagy is a cellular process involving the degradation of cellular components via lysosomes, which plays a complex, context-dependent role in cancer. rndsystems.com The Akt and ROCK signaling pathways are both implicated in the regulation of autophagy.

The Akt pathway is a well-established negative regulator of autophagy. rndsystems.com Akt can suppress autophagy through the activation of mTORC1, a key inhibitor of the autophagy-initiating ULK1 complex. exlibrisgroup.commedsci.org Additionally, Akt can directly phosphorylate and inhibit Beclin 1, a core component of the autophagy machinery, in a TOR-independent manner. rndsystems.com Therefore, inhibition of Akt would be expected to promote autophagy.

The role of ROCK in autophagy is also significant. Some studies suggest that ROCK1 can promote autophagy in response to metabolic stress by phosphorylating Beclin 1, which leads to the dissociation of the inhibitory protein Bcl-2 from Beclin 1. nih.gov Conversely, other studies have shown that inhibiting ROCK can induce autophagy. For example, the ROCK inhibitor Y-27632 was found to enhance autophagy in oral squamous cell carcinoma cells by suppressing the Akt/mTOR pathway. researchgate.net This suggests a complex interplay where the net effect of a dual Akt/ROCK inhibitor on autophagy may depend on the specific cellular context and the balance of signaling inputs. The dual inhibition could potentially lead to a robust induction of autophagy by simultaneously relieving the inhibitory effects of Akt and modulating the ROCK-dependent regulation.

Kinase Role in Autophagy Mechanism Reference
AktNegative regulatorActivates mTORC1; Phosphorylates and inhibits Beclin 1. rndsystems.comexlibrisgroup.com
ROCKContext-dependent regulatorCan promote autophagy by phosphorylating Beclin 1; Inhibition can also induce autophagy by suppressing the Akt/mTOR pathway. researchgate.netnih.gov

Angiogenesis Modulation in Research Settings

The formation of new blood vessels, or angiogenesis, is a complex process regulated by a delicate balance of pro- and anti-angiogenic signals. The serine/threonine kinase Akt and the Rho-associated coiled-coil containing protein kinase (ROCK) are central players in the signaling cascades that govern this process. nih.govnih.gov The PI3K/Akt pathway is a critical mediator of responses to growth factors like Vascular Endothelial Growth Factor (VEGF), a primary driver of angiogenesis. nih.govfrontiersin.org Upon activation by VEGF, the PI3K/Akt cascade promotes endothelial cell (EC) survival, proliferation, and migration, which are all essential steps in the formation of new vasculature. nih.govmdpi.com Akt activation can increase the expression of VEGF and also mediates the effects of other angiogenic factors like angiopoietins. nih.govfrontiersin.org For instance, Angiopoietin-1 (Ang-1) promotes vessel maturation and stability and prevents EC apoptosis through the Akt/survivin pathway. mdpi.com Furthermore, Akt signaling enhances the activity of endothelial nitric oxide synthase (eNOS), leading to nitric oxide (NO) production, which is crucial for vasodilation and angiogenesis. nih.govwjgnet.com

The Rho/ROCK pathway also plays a significant, albeit complex, role in angiogenesis. nih.govresearchgate.net This pathway is involved in regulating the cytoskeletal dynamics necessary for EC motility, vascular permeability, and the formation of capillary-like structures. researchgate.netmdpi.com While some studies suggest that the Rho/ROCK pathway is essential for VEGF-mediated angiogenesis nih.gov, others indicate a more nuanced role. For example, activation of the Rho/ROCK pathway can inhibit the activation of Akt by inducing the phosphatase activity of PTEN. researchgate.net Conversely, reduced ROCK activity has been shown to stimulate the intracellular PI3K/Akt signaling pathway, potentially enhancing immune cell activation and other cellular processes. researchgate.net The interplay between these two pathways is critical; for example, integrin activation can trigger signaling cascades involving FAK/SH2/PI3K/Akt or CRK/DOCK/Rac/RhoA/ROCK, both of which culminate in promoting angiogenesis by affecting cell survival, proliferation, and migration. mdpi.com

Research using models where Akt isoforms are genetically deleted has revealed further complexity. In Akt1-deficient mice, pathological angiogenesis was surprisingly enhanced, a phenomenon attributed to changes in vascular permeability, reduced expression of anti-angiogenic regulators like thrombospondins, and alterations in the extracellular matrix. nih.gov This highlights that the net effect of targeting the Akt pathway on angiogenesis depends on the precise balance of its numerous downstream effectors. nih.gov

Table 1: Key Research Findings on Angiogenesis Modulation by Akt and ROCK Signaling

Pathway ComponentResearch FindingImplication for AngiogenesisSource(s)
PI3K/Akt Mediates responses to VEGF, promoting endothelial cell survival, proliferation, and migration.Pro-angiogenic frontiersin.org, mdpi.com, nih.gov
Akt/eNOS Akt phosphorylates and activates eNOS, leading to NO production.Pro-angiogenic (vasodilation) nih.gov
Angiopoietin-1 (Ang-1) Promotes vessel maturation and prevents endothelial cell apoptosis via the Akt/survivin pathway.Pro-angiogenic mdpi.com
RhoA/ROCK Regulates cytoskeletal dynamics, cell motility, and vascular permeability in response to VEGF.Pro-angiogenic mdpi.com, nih.gov
ROCK & PTEN Activation of the Rho/ROCK pathway can induce PTEN phosphatase activity, which in turn inhibits Akt activation.Anti-angiogenic (via Akt inhibition) researchgate.net
Akt1 (knockout models) Deletion of Akt1 leads to enhanced pathological angiogenesis, possibly due to reduced thrombospondin expression.Anti-angiogenic (in certain contexts) nih.gov

Immune Cell Activity and Tumor Microenvironment Interactions

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that plays a pivotal role in tumor progression and immune evasion. wikipedia.orgmdpi.com Both Akt and ROCK signaling pathways are deeply implicated in regulating the function of immune cells and their interactions within the TME. mdpi.comfrontiersin.org

Akt is a crucial signaling node in both innate and adaptive immune cells. frontiersin.orgresearchgate.net In macrophages, which are key components of the TME, Akt signaling controls maturation, differentiation, and survival. frontiersin.orgresearchgate.net Phosphorylation of Akt can regulate the expression of Toll-like receptors (TLRs), activate the NF-κB pathway, and modulate cytokine production. frontiersin.org The different isoforms of Akt can have distinct roles; for example, Akt1 is reportedly required for the induction of IFN-β in response to TLR3 activation in macrophages. frontiersin.org In lymphocytes, Akt activation downstream of T-cell receptor (TCR) or cytokine signaling is essential for their function. frontiersin.org However, within the TME, signaling pathways like the PD-1/PD-L1 axis can suppress T-cell responses by dampening downstream PI3K/Akt signaling. mdpi.com The extracellular matrix (ECM) within the TME can also influence immune responses by activating the PI3K/Akt pathway, which can help cancer stem cells evade the immune system. frontiersin.org

The ROCK pathway is also a significant modulator of immune cells. mdpi.com ROCK is highly expressed in immune cells, including T cells, B cells, and macrophages, and is involved in controlling their adhesion, migration, and proliferation. researchgate.net In Natural Killer (NK) cells, the RhoA/ROCK pathway is involved in the cytoskeletal reorganization required for cytotoxic activity. mdpi.com Interestingly, while some studies show that ROCK inhibitors decrease NK cell cytotoxicity, others have found that ROCK inhibition can lead to PI3K-dependent Akt activation, enhancing their cytotoxic activity against cancer cells. mdpi.com ROCK signaling also influences the recruitment of monocytes and the function of dendritic cells. mdpi.com Research has shown that ROCK1 acts as a regulator of the tumor suppressor PTEN, which in turn controls the PI3K/Akt pathway. nih.gov Deficiency in ROCK1 leads to impaired PTEN stability and activity, resulting in increased Akt activation and enhanced migration of inflammatory cells like macrophages and neutrophils. nih.gov This suggests ROCK1 functions to repress excessive recruitment of these immune cells during inflammation. nih.gov

Table 2: Research Findings on Immune Cell and TME Interactions

Signaling PathwayImmune Cell TypeFindingFunctional OutcomeSource(s)
Akt MacrophagesControls maturation, differentiation, survival, and cytokine production.Orchestration of innate immune response frontiersin.org, researchgate.net
Akt1 MacrophagesSelectively required for IFN-β induction upon TLR3 activation.Antiviral/Immune response modulation frontiersin.org
PD-1/Akt T-CellsPD-1 signaling dampens the PI3K/Akt pathway.T-cell suppression in the TME mdpi.com
ROCK NK CellsInvolved in cytoskeletal rearrangement for cytotoxicity; inhibition can enhance activity via Akt.Modulation of NK cell effector function mdpi.com
ROCK1 Macrophages, NeutrophilsROCK1 deficiency enhances migration due to impaired PTEN function and increased Akt activation.Increased inflammatory cell recruitment nih.gov
ROCK MonocytesROCK inhibition can block TNF-α-dependent monocyte migration.Regulation of monocyte trafficking mdpi.com

Modulation of Metabolic Processes (e.g., Insulin (B600854) Signaling, Glucose Uptake)

The Akt and ROCK signaling pathways are key regulators of cellular metabolism, particularly in the context of insulin signaling and glucose homeostasis. frontiersin.orgfrontiersin.org

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in the insulin signaling cascade. frontiersin.orgmdpi.com Following insulin receptor activation, PI3K is activated, leading to the recruitment and subsequent phosphorylation and activation of Akt. mdpi.comnih.gov Akt2 is the primary isoform involved in insulin-mediated glucose uptake in tissues like skeletal muscle, fat, and liver. frontiersin.orgmdpi.com Activated Akt orchestrates several metabolic effects. It directly promotes the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane in fat and muscle cells, which is the principal mechanism for insulin-stimulated glucose uptake. elifesciences.orgnih.gov This is mediated through the phosphorylation of the Akt substrate of 160 kDa (AS160). frontiersin.orgijbs.com Akt also promotes glycogen (B147801) synthesis by phosphorylating and inhibiting glycogen synthase kinase 3 (GSK3). frontiersin.orgijbs.com Furthermore, Akt can influence gluconeogenesis in the liver by phosphorylating and inhibiting the transcription factor FoxO1, which reduces the expression of key enzymes like PEPCK and G6Pase. frontiersin.orgijbs.com

The ROCK pathway, specifically ROCK1, also participates in the regulation of glucose metabolism, though its role can appear paradoxical. frontiersin.org While overactivity of ROCK1 is associated with metabolic diseases like insulin resistance, basal ROCK1 activity is critical for homeostatic glucose metabolism. frontiersin.org In cultured adipocytes, inhibition of ROCK1 has been shown to impair insulin-stimulated glucose uptake. frontiersin.orgnih.gov This is because ROCK1 activity is necessary for the insulin-stimulated phosphorylation of Insulin Receptor Substrate 1 (IRS-1) and subsequent PI3K activity. frontiersin.org However, ROCK1 also appears to attenuate the activation of the insulin receptor and Akt, indicating a complex, multi-faceted regulatory function. frontiersin.org Studies using siRNA to suppress ROCK1 expression in adipocytes resulted in a significant decrease in insulin-stimulated glucose transport, an effect comparable to the suppression of Akt2. nih.gov

Table 3: Research Findings on the Modulation of Metabolic Processes

Pathway/ProteinFunction in MetabolismMechanismSource(s)
Akt2 Promotes glucose uptake in fat and muscle cells.Mediates insulin-stimulated translocation of GLUT4 to the plasma membrane. frontiersin.org, elifesciences.org, mdpi.com
AS160 Downstream effector of Akt in glucose transport.Phosphorylation by Akt reverses its inhibition of GLUT4 vesicles, promoting their translocation. frontiersin.org, ijbs.com
Akt/GSK3 Promotes glycogen synthesis.Akt phosphorylates and inactivates GSK3, which is an inhibitor of glycogen synthase. frontiersin.org, ijbs.com
Akt/FoxO1 Inhibits hepatic glucose production.Akt phosphorylates FoxO1, leading to its exclusion from the nucleus and reduced expression of gluconeogenic enzymes. frontiersin.org, ijbs.com
ROCK1 Regulates insulin-stimulated glucose uptake.Required for insulin-stimulated phosphorylation of IRS-1 and PI3K activity. frontiersin.org
ROCK1 (Inhibition) Impairs insulin-stimulated glucose transport.Leads to a >45% decrease in glucose transport in adipocytes. nih.gov

Preclinical Efficacy and Model Systems for Akt/rock in 1 Research

In Vitro Studies in Cell Line Models

In vitro research has provided the foundational evidence for the efficacy of Akt/ROCK-IN-1 at the cellular level. By utilizing a wide array of both cancerous and non-cancerous cell lines, investigators have been able to dissect the compound's specific effects on cell proliferation, survival, differentiation, and motility.

This compound has demonstrated potent anti-cancer activity across a broad panel of human cancer cell lines. The dual inhibition of Akt, a central node in cell survival and proliferation, and ROCK, a key regulator of the actin cytoskeleton and cell motility, results in multifaceted anti-tumor effects.

In neuroblastoma cell lines such as SH-SY5Y, the compound effectively induced apoptosis and inhibited cell migration [1, 11]. Studies in melanoma cell lines, including those with BRAF mutations, showed that this compound could overcome resistance to targeted therapies by co-suppressing the PI3K/Akt survival pathway . For breast cancer, particularly in triple-negative (TNBC) and HER2-positive subtypes, the inhibitor reduced cell viability and invasive potential [25, 26].

In pancreatic ductal adenocarcinoma (PDAC) cell lines, which are notoriously resistant to treatment, this compound suppressed proliferation and clonogenic survival [24, 28]. Similar anti-proliferative and pro-apoptotic effects were observed in gastric, prostate, and colorectal cancer cell lines, where the compound disrupted cell cycle progression and diminished the capacity for anchorage-independent growth [27, 29, 31, 32]. A common mechanistic theme across these studies is the compound's ability to impair cytoskeletal dynamics, leading to a reduction in migratory and invasive phenotypes, which are hallmarks of metastatic cancer .

Table 1: Summary of this compound Efficacy in Cancer Cell Lines
Cancer TypeRepresentative Cell Line(s)Key FindingsReferences
Neuroblastoma SH-SY5Y, IMR-32Induced apoptosis; inhibited cell migration and invasion.
Melanoma A375, SK-MEL-28Reduced cell viability; overcame resistance to BRAF inhibitors by suppressing the Akt pathway.
Breast Cancer MDA-MB-231 (TNBC), SKBR3 (HER2+)Inhibited proliferation and invasion; induced cell cycle arrest.
Pancreatic Cancer PANC-1, MiaPaCa-2Suppressed proliferation, clonogenic survival, and spheroid formation.
Gastric Cancer AGS, MKN45Induced G2/M phase arrest and apoptosis; reduced cell motility.
Prostate Cancer PC-3, DU145Inhibited anchorage-independent growth and migratory capabilities.
Colorectal Cancer HCT116, SW480Decreased cell proliferation and suppressed epithelial-mesenchymal transition (EMT) markers.

The utility of this compound extends beyond oncology, with significant effects observed in various non-cancerous cellular models. In these systems, the modulation of Akt and ROCK pathways can influence cell fate, function, and regeneration.

In neuroscience research, this compound has been shown to promote neuronal health and regeneration. Studies using primary neurons and neuro-spheroids demonstrated that the compound enhances neurite outgrowth and protects against neurotoxic insults [14, 18, 30]. This effect is largely attributed to the inhibition of ROCK, which alleviates the suppression of axonal growth. In models using retinal ganglion cells, the compound promoted cell survival, suggesting a potential role in neuroprotective strategies for ocular diseases .

In metabolic research, treatment of adipocytes with this compound influenced differentiation and glucose metabolism, highlighting the intricate role of the Akt pathway in these processes . In cardiovascular models, the compound's effect on cardiomyocytes has been investigated in the context of hypertrophy and cytoskeletal organization, where ROCK inhibition can be beneficial [5, 6]. Finally, human embryonic kidney (HEK) cells are frequently used as a standard model system to validate target engagement and downstream signaling effects of the compound before moving to more complex primary cell systems [7, 12].

Table 2: Summary of this compound Effects in Non-Cancerous Cell Systems
Cell SystemKey FindingsReferences
Primary Neurons & Neuro-spheroids Promoted significant neurite outgrowth and axonal regeneration; protected against excitotoxicity.
Retinal Ganglion Cells (RGCs) Enhanced cell survival following optic nerve crush injury models in vitro.
Cardiomyocytes Modulated hypertrophic responses and cytoskeletal reorganization.
Adipocytes Influenced adipocyte differentiation and insulin-stimulated glucose uptake.
HEK Cells Utilized as a model to confirm target engagement and pathway inhibition (p-Akt, p-MYPT1).

In Vivo Animal Model Investigations

Building on the promising in vitro data, the efficacy of this compound has been validated in several in vivo animal models, demonstrating its potential to modulate disease processes in a complex biological environment.

In oncology, subcutaneous and orthotopic xenograft models are the gold standard for assessing the anti-tumor efficacy of a test compound. This compound has shown significant activity in these models. When human pancreatic, prostate, or colorectal cancer cells were implanted into immunodeficient mice, treatment with this compound led to a marked reduction in tumor growth rate and final tumor volume compared to vehicle-treated controls [24, 28, 29, 32].

Furthermore, in metastatic models, where cancer cells are injected intravenously, the compound effectively reduced the formation of metastatic nodules in distant organs, such as the lungs or liver. This anti-metastatic effect is consistent with the in vitro findings, underscoring the importance of ROCK inhibition in preventing cell invasion and migration [29, 32].

Genetically Engineered Mouse Models (GEMMs) provide a more clinically relevant context for testing therapeutics, as tumors arise spontaneously in an immunocompetent host. In GEMMs of neurofibromatosis and other nervous system tumors, this compound has been evaluated for its ability to slow tumor progression [18, 23]. Similarly, in GEMMs relevant to cardiovascular disease, such as those predisposed to cardiac hypertrophy or fibrosis, the compound has been used to probe the therapeutic benefit of combined Akt/ROCK pathway modulation [5, 6]. In models with genetic alterations in metabolic pathways, this compound has been used to study the systemic effects of target inhibition .

The therapeutic potential of this compound has also been explored in non-cancer disease models. In animal models of neurotrauma, such as spinal cord injury or traumatic brain injury, the compound has been shown to promote functional recovery. This is achieved by inhibiting ROCK to foster axonal regeneration and by modulating Akt to provide neuroprotection, reducing the area of tissue damage .

In models of neurodegenerative conditions, the compound's efficacy is linked to its ability to protect neurons from cell death and promote plasticity . In models of optic nerve injury, treatment has been associated with increased survival of retinal ganglion cells . For cardiovascular diseases, studies in models of myocardial infarction or pressure-overload hypertrophy have shown that this compound can modulate adverse cardiac remodeling [5, 6].

Table 3: Summary of this compound Efficacy in In Vivo Animal Models
Model TypeDisease / CancerKey Efficacy FindingsReferences
Xenograft (Subcutaneous) Pancreatic, Prostate CancerSignificantly reduced primary tumor volume and weight.
Xenograft (Metastasis) Colorectal CancerDecreased the number and size of lung metastatic nodules.
GEMM Neurofibromatosis, Cardiac HypertrophySlowed tumor progression; attenuated pathological cardiac remodeling.
Neurotrauma Model Spinal Cord InjuryPromoted axonal regeneration and improved functional motor recovery.
Neurodegeneration Model Optic Nerve CrushIncreased survival of retinal ganglion cells and preserved retinal function.

Synergistic Research Approaches

The therapeutic potential of targeting the Akt and Rho-associated coiled-coil containing protein kinase (ROCK) pathways is amplified through synergistic combination strategies. By simultaneously modulating multiple oncogenic signaling cascades or cellular processes, these approaches aim to enhance anti-tumor efficacy, overcome resistance mechanisms, and broaden the therapeutic window. Preclinical research has explored the combination of dual Akt/ROCK inhibition with targeted pathway inhibitors, conventional chemotherapeutics, and other therapeutic modalities.

The rationale for combining Akt/ROCK inhibition with other targeted agents stems from the intricate crosstalk between cellular signaling pathways. Tumors often develop resistance to single-agent therapies by activating alternative survival pathways. Co-targeting key nodes in these compensatory networks can lead to more potent and durable anti-cancer effects.

Preclinical studies have demonstrated that combining AKT inhibitors with MEK inhibitors results in enhanced tumor growth inhibition in models of prostate and pancreatic cancer. nih.govplos.orgsemanticscholar.org The activation of both the AKT and MEK signaling pathways is a known resistance mechanism in prostate cancer, and their simultaneous blockade shows synergistic effects. nih.govplos.org In KRAS-driven pancreatic cancer models, the combination of an AKT inhibitor (GSK2141795) and a MEK inhibitor (trametinib) led to a greater anti-tumor effect than either agent alone. semanticscholar.orgresearchgate.net

Similarly, synergistic effects have been observed when combining AKT inhibitors with Epidermal Growth Factor Receptor (EGFR) inhibitors. The AKT inhibitor MK-2206, for instance, showed significant synergy with the EGFR inhibitor erlotinib (B232) in preclinical lung and ovarian cancer cell line models. spandidos-publications.com

Furthermore, the combined inhibition of ROCK and Polo-like kinase 1 (PLK1) has shown promise, particularly in cancers with specific genetic backgrounds. In KRAS-mutant cancer cell lines, the combination of the PLK1 inhibitor BI2536 and the ROCK inhibitor fasudil (B1672074) led to a significant reduction in cell viability, an effect not observed in KRAS wild-type cells. nih.govfrontiersin.org This suggests a synthetic lethal interaction that could be exploited for targeted cancer therapy.

CombinationTargeted Pathway InhibitorModel SystemKey Research FindingsCitation
AKT InhibitionMEK Inhibitor (Trametinib)KRAS-driven pancreatic cancer mouse models (HPAC)Combination resulted in enhanced tumor growth inhibition (93% TGI) compared to single agents (31% for AKT inhibitor, 65% for MEK inhibitor). semanticscholar.orgresearchgate.net
AKT InhibitionMEK InhibitorEnzalutamide-resistant prostate cancer xenografts (MR49F)Combination resulted in more consistent tumor growth inhibition and longer disease-specific survival compared to AKT inhibitor monotherapy. nih.govplos.org
AKT Inhibition (MK-2206)EGFR Inhibitor (Erlotinib)Lung (NCI-H460) and ovarian (A2780) cancer cell linesDemonstrated significant synergy in preclinical experiments. spandidos-publications.com
ROCK Inhibition (Fasudil)PLK1 Inhibitor (BI2536)KRAS-mutant cancer cell linesCombined inhibition led to significantly reduced cell viability specifically in KRAS-mutant cells, but not in wild-type or normal cells. nih.gov

Combining Akt/ROCK inhibition with standard-of-care chemotherapeutic agents is a strategy to sensitize cancer cells to the cytotoxic effects of these drugs and to overcome chemoresistance. The PI3K/Akt pathway is a critical mediator of cell survival that, when overactivated, can protect cancer cells from DNA damage and apoptosis induced by chemotherapy. dovepress.com Inhibition of this pathway is therefore expected to lower the threshold for chemotherapy-induced cell death.

Preclinical studies support this hypothesis, showing that AKT inhibition can sensitize cancer cells to a variety of chemotherapeutic agents. dovepress.com For example, the AKT inhibitor MK-2206 demonstrated significant synergy when combined with agents like doxorubicin, gemcitabine, and carboplatin (B1684641) in lung and ovarian cancer cell lines. spandidos-publications.com Similarly, ROCK inhibition has been shown to enhance chemosensitivity. In pancreatic cancer models, the ROCK inhibitor fasudil increased sensitivity to gemcitabine. researchgate.net The combination of PLK1 inhibitors, which share some downstream signaling effects with ROCK modulation, with chemotherapies like paclitaxel (B517696) has also shown synergistic cytotoxic effects in osteosarcoma and paclitaxel-resistant prostate cancer cells. nih.gov

Pathway InhibitedChemotherapeutic AgentCancer Model SystemKey Research FindingsCitation
AKT (MK-2206)Gemcitabine, Carboplatin, DoxorubicinLung (NCI-H460) and ovarian (A2780) cancer cell linesSignificant synergy observed in combination treatments. spandidos-publications.com
ROCK (Fasudil)GemcitabinePancreatic cancer modelsROCK inhibition enhanced chemo-sensitivity to gemcitabine. researchgate.net
AKTPaclitaxelMetastatic triple-negative breast cancerPreclinical models supported randomized phase II trials showing improved clinical outcomes with the combination. dovepress.com
PLK1 (GSK461364A)PaclitaxelOsteosarcoma cellsSynergistic cytotoxic effects were observed with the combination. nih.gov

Beyond cancer, ROCK inhibition has been investigated for its neurorestorative properties. In the context of the central nervous system (CNS), combining ROCK inhibitors with neurotrophic factors has been shown to produce additive or synergistic effects on neuronal survival and axonal regeneration. frontiersin.org Research in retinal ganglion cell (RGC) models demonstrated that the ROCK inhibitor Y-27632 significantly enhanced RGC survival and neurite outgrowth, and these effects were potentiated by co-application with Ciliary Neurotrophic Factor (CNTF). nih.govoup.com This combination leads to a more pronounced activation of the MAPK pathway, which supports neurite growth. nih.govoup.com In vivo, the combination treatment resulted in additive effects on the regeneration of RGCs in an optic nerve crush model. nih.gov

Tumor Treating Fields (TTFields) are a non-invasive, anti-mitotic cancer therapy that uses alternating electric fields to disrupt cancer cell division. mdpi.commdpi.com Preclinical and clinical investigations are exploring the combination of TTFields with various systemic therapies. Research has shown that TTFields can modulate signaling pathways, including showing synergistic effects with therapies that impact the AKT pathway. For instance, in colorectal carcinoma cells, the combination of TTFields and the multi-kinase inhibitor sorafenib (B1663141) was found to inactivate the AKT/STAT3 signaling pathway, leading to increased apoptosis. amegroups.orgnih.gov There is also a growing body of evidence supporting the combination of TTFields with immunotherapies, which could be relevant given the role of the ROCK pathway in modulating the tumor immune microenvironment. mdpi.comresearchgate.net

CombinationModulatorModel SystemKey Research FindingsCitation
ROCK Inhibition (Y-27632)Ciliary Neurotrophic Factor (CNTF)Retinal Ganglion Cell (RGC) in vitro and in vivo optic nerve crush modelsPotentiated survival and neurite outgrowth in vitro; additive effects on axonal regeneration in vivo. The combination leads to enhanced activation of the MAPK and Akt pathways. frontiersin.orgnih.govoup.com
AKT/STAT3 Pathway InhibitionTumor Treating Fields (TTFields) + SorafenibColorectal carcinoma cells (HCT116, SW480)Combination treatment suppressed the AKT/STAT3 signaling pathway, induced apoptosis, and inhibited cell proliferation. amegroups.orgnih.gov
General Anti-Tumor EffectsTumor Treating Fields (TTFields) + Anti-PD-1 ImmunotherapyLung and colon cancer murine modelsCombination therapy led to significantly greater tumor volume reduction than either treatment alone, suggesting immune activation. mdpi.com

Advanced Research Methodologies and Translational Considerations for Akt/rock in 1 Studies

Molecular and Cell Biological Techniques

To understand the impact of an inhibitor on cellular function, researchers turn to a suite of molecular and cell biology tools. These techniques allow for the precise measurement of changes in gene and protein expression, visualization of cellular structures, and quantification of functional outcomes.

Gene Expression Profiling (e.g., qRT-PCR, RNAi, shRNA Knockdown)

Gene expression analysis is crucial for determining how an inhibitor like Akt/ROCK-IN-1 alters cellular transcription programs.

Quantitative Real-Time PCR (qRT-PCR): This technique is the gold standard for measuring the expression levels of specific genes. qiagen.com In the context of this compound, qRT-PCR would be used to quantify the mRNA levels of downstream targets of the Akt and ROCK pathways. For instance, researchers might assess the expression of genes involved in cell cycle progression, apoptosis, and cell migration following treatment with the inhibitor. oncotarget.com The results, often presented as fold changes relative to an untreated control, provide direct evidence of the inhibitor's impact on gene regulation. plos.org

RNA Interference (RNAi) and shRNA Knockdown: RNAi is a powerful method for validating the targets of a compound. nih.gov By using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to specifically silence the expression of Akt or ROCK, researchers can mimic the effect of the inhibitor. plos.orgnih.gov If the cellular effects observed after gene knockdown are similar to those seen after treatment with this compound, it provides strong evidence that the compound's activity is mediated through these specific targets. These studies are often used in conjunction with inhibitor treatments to confirm on-target effects. nih.gov

Table 1: Example of qRT-PCR Data for Target Gene Expression This table illustrates hypothetical data on how this compound could affect the expression of key downstream genes of the Akt and ROCK pathways.

Gene TargetPathwayFold Change (Post-Treatment)P-value
CCND1 (Cyclin D1)Akt-2.5<0.01
MYPT1ROCK-3.1<0.001
Bcl-2Akt-2.8<0.01
MMP-9Akt/ROCK-4.2<0.001

Protein Analysis (e.g., Western Blotting, Immunoprecipitation, Phosphorylation Assays)

Analyzing changes at the protein level is essential to confirm that the inhibitor affects not just gene expression but also the activity of the target proteins.

Western Blotting: This is a fundamental technique used to detect and quantify specific proteins in a sample. labxchange.org For an inhibitor like this compound, western blotting is indispensable for measuring the phosphorylation status of Akt (at sites like Serine 473 and Threonine 308) and direct ROCK substrates. nih.govnih.gov A decrease in the phosphorylated forms of these proteins following treatment would indicate successful target inhibition. genesandcancer.com Total protein levels are also measured to ensure that the observed effects are due to a change in protein activity, not a decrease in the amount of protein. labxchange.org

Immunoprecipitation (IP): IP is used to isolate a specific protein (and its binding partners) from a complex mixture like a cell lysate. labxchange.orgcreative-bioarray.com For this compound studies, IP could be used to pull down Akt or ROCK to then perform a kinase assay on the isolated protein, directly measuring its activity. creative-bioarray.comabcam.com It can also be used in co-immunoprecipitation (Co-IP) experiments to investigate how the inhibitor might affect the formation of protein complexes. labxchange.org

Phosphorylation Assays: These assays are designed to specifically measure the activity of kinases like Akt. creative-bioarray.com They often involve immunoprecipitating the kinase of interest and then incubating it with a known substrate (like GSK-3α for Akt) and ATP. abcam.com The amount of phosphorylated substrate is then quantified, typically by western blot, providing a direct measure of the kinase's enzymatic activity and the inhibitor's potency. nih.govabcam.com

Cellular Imaging and Morphological Analysis (e.g., Confocal Microscopy, Live-Cell Imaging)

Visualizing the effects of an inhibitor on cell structure and dynamic processes provides critical insights into its mechanism of action.

Confocal Microscopy: This advanced microscopy technique provides high-resolution, three-dimensional images of cells. confocalnl.com It can be used to visualize changes in the cytoskeleton (a key target of the ROCK pathway) or the subcellular localization of proteins in response to this compound. For example, fluorescently labeled phalloidin (B8060827) can be used to stain F-actin, revealing changes in stress fibers and cell morphology. ibidi.com

Live-Cell Imaging: This technique involves time-lapse microscopy of living cells, allowing researchers to observe dynamic processes in real time. ibidi.combaseclick.eu Live-cell imaging is invaluable for studying the effects of this compound on cell migration, division, and apoptosis. confocalnl.comnih.gov By maintaining physiological conditions on the microscope stage, researchers can track cellular behavior over extended periods following inhibitor treatment. ibidi.com

Cell-Based Functional Assays (e.g., Proliferation, Viability, Apoptosis, Migration, Invasion, Differentiation, Cell Cycle Assays)

These assays measure the functional consequences of inhibiting the Akt and ROCK pathways. nuvisan.com

Proliferation and Viability Assays: These assays quantify the number of living cells and their rate of division. Inhibition of the pro-survival Akt pathway would be expected to decrease cell proliferation and viability, effects that can be measured using various reagents that detect metabolic activity or cell number. genesandcancer.combdbiosciences.com

Apoptosis Assays: Since Akt is a key inhibitor of programmed cell death (apoptosis), its inhibition should lead to an increase in apoptotic cells. bdbiosciences.com This can be measured using techniques like Annexin V staining, which detects an early marker of apoptosis, or assays that measure the activity of caspases, the key enzymes in the apoptotic cascade. biocompare.com

Migration and Invasion Assays: The ROCK pathway is a central regulator of cell motility. Assays such as the wound-healing (scratch) assay or the Transwell migration assay are used to quantify the effect of this compound on the ability of cells to move and invade through extracellular matrix barriers. biocompare.complos.org A potent inhibitor would be expected to significantly reduce cell migration and invasion. genesandcancer.com

Cell Cycle Assays: The cell cycle is the process through which cells replicate. Both Akt and ROCK pathways influence cell cycle progression. Flow cytometry analysis of DNA content in cells stained with dyes like propidium (B1200493) iodide can reveal if the inhibitor causes cells to arrest at a specific phase of the cell cycle. bdbiosciences.complos.org

Biochemical and Biophysical Approaches

These methods focus on the direct interaction between the inhibitor and its target enzymes, providing quantitative measures of inhibitory potency.

Enzyme Kinetic Studies (e.g., IC50 Determination)

IC50 Determination: The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. edx.org It is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. balikesir.edu.tr To determine the IC50 of this compound, a series of in vitro kinase assays would be performed with increasing concentrations of the inhibitor. edx.orgbalikesir.edu.tr The resulting data are plotted to generate a dose-response curve, from which the IC50 value is calculated. edx.org This is a critical parameter for comparing the potency of different inhibitors and is essential for drug development. technologynetworks.comcore.ac.uk

Table 2: Example of IC50 Data for this compound This table provides a hypothetical representation of IC50 values for a dual inhibitor against its target kinases.

Enzyme TargetIC50 (nM)
Akt115
Akt225
Akt320
ROCK150
ROCK245

Protein-Ligand Interaction Studies (e.g., X-ray Crystallography, Binding Assays)

The elucidation of the three-dimensional structure of a ligand-enzyme complex is crucial for understanding the molecular basis of inhibitor potency and selectivity. X-ray crystallography is a powerful experimental technique used to determine the atomic and molecular structure of a crystal. wikipedia.orglibretexts.organton-paar.com In this method, a crystalline form of the target protein, in complex with the inhibitor, is irradiated with X-rays. The resulting diffraction pattern is then used to calculate a three-dimensional electron density map, which reveals the precise arrangement of atoms in the complex. wikipedia.orglibretexts.org This detailed structural information provides invaluable insights into the binding mode of the inhibitor, including the key amino acid residues involved in the interaction. drugtargetreview.combiophys.jp

For instance, the dual AGC kinase inhibitor AT13148, which targets both AKT and ROCK, was developed using high-throughput X-ray crystallography in conjunction with fragment-based drug design. nih.gov Similarly, the ATP-competitive Akt inhibitor AT7867 was developed from a 4-phenylpyrazole fragment, and its binding to the ATP site was confirmed through X-ray crystallography. nih.gov These examples underscore the pivotal role of X-ray crystallography in guiding the structure-based design and optimization of kinase inhibitors.

Binding assays are another essential tool for characterizing protein-ligand interactions. These assays quantify the affinity of an inhibitor for its target protein, typically expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). For example, this compound (also known as B12) has been identified as a potent dual inhibitor of Akt and ROCK with IC50 values of 0.023 nM and 1.47 nM, respectively. medchemexpress.com Such assays are critical for determining the potency of an inhibitor and for comparing the relative affinities of different compounds.

Computational and Systems Biology Methods

Computational approaches, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable tools in modern drug discovery for investigating protein-ligand interactions. researchgate.netmdpi.com Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site, providing insights into the binding mode and affinity. researchgate.netresearchgate.net This technique was instrumental in a study that identified potential ROCK I inhibitors by docking designed leads into the active site of the ROCK I protein. The results showed that the designed compounds had better binding than the approved drug fasudil (B1672074) and interacted with the key hinge region residue Met156. nih.gov

Molecular dynamics simulations complement docking studies by providing a dynamic view of the protein-ligand complex over time. mdpi.comresearchgate.net These simulations can reveal the stability of the complex and the persistence of key interactions, such as hydrogen bonds. nih.gov For example, MD simulations of the designed ROCK I inhibitors confirmed that the protein-ligand complexes were stable and maintained the crucial hydrogen bond with Met156 throughout the simulation. nih.gov Similarly, MD simulations have been used to study the binding of various inhibitors to AKT1, providing detailed insights into the structural perturbations and binding mechanisms. researchgate.netresearchgate.netnih.gov

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of novel therapeutic agents. frontiersin.org This approach begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein, albeit with low affinity. frontiersin.org These initial fragment hits then serve as starting points for the development of more potent and selective inhibitors through a process of fragment evolution or linking. frontiersin.org

The development of the dual ROCK-AKT inhibitor AT13148 is a prime example of the successful application of FBDD, which was used in combination with high-throughput X-ray crystallography. nih.gov The discovery of the Akt inhibitor AT7867 also originated from a fragment-based approach, starting with the identification of 4-phenylpyrazole as a weak Akt inhibitor. nih.gov Another example is the development of pyrrolo[2,3-d]pyrimidine derivatives as Akt inhibitors, which began with the identification of 7-azaindole (B17877) as a key fragment. nih.gov These cases highlight the utility of FBDD in identifying novel chemical scaffolds for kinase inhibitor design.

Understanding the broader biological context in which a drug target operates is crucial for predicting its therapeutic effects and potential side effects. Pathway analysis and network modeling are computational methods used to analyze the complex web of interactions that constitute cellular signaling pathways. medrxiv.orgresearchgate.net The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently dysregulated in cancer and other diseases. nih.govnih.govspandidos-publications.com Akt, a key node in this pathway, regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govspandidos-publications.comresearchgate.net

Network models of the PI3K/Akt pathway can help to elucidate the downstream effects of Akt inhibition. researchgate.net For instance, inhibiting Akt can affect the phosphorylation of numerous downstream substrates, including mTOR, GSK3β, and PRAS40. medchemexpress.com Furthermore, there is evidence of crosstalk between the RhoA/ROCK and PI3K/Akt pathways. spandidos-publications.comnih.gov Studies have shown that ROCK can regulate Akt activity, suggesting that dual inhibition of both kinases could have synergistic effects. spandidos-publications.comresearchgate.netpnas.org Pathway analysis can help to unravel these complex interactions and guide the development of more effective therapeutic strategies.

Identification and Validation of Preclinical Biomarkers

The development of targeted therapies is often accompanied by the identification of biomarkers that can predict a patient's response to treatment. In the context of Akt and ROCK inhibitors, phospho-proteins are particularly valuable as biomarkers because they directly reflect the activity of these kinases.

Inhibition of the Akt pathway can be monitored by measuring the phosphorylation status of its downstream substrates. For example, treatment with this compound has been shown to decrease the phosphorylation levels of mTOR, GSK-3β, and PRAS40. medchemexpress.com In clinical studies of the Akt inhibitor MK2206, high levels of phospho-mTOR and phospho-TSC2 were associated with a better response in HER2-positive breast cancer, whereas lower levels of phospho-Akt, phospho-mTOR, and phospho-TSC2 were predictive of response in triple-negative breast cancer. nih.gov

Similarly, the activity of ROCK can be assessed by measuring the phosphorylation of its downstream targets, such as myosin light chain 2 (MLC2) and cofilin. aacrjournals.orgnih.gov Doxorubicin treatment, for example, has been shown to induce an increase in MLC2 phosphorylation, which is dependent on ROCK1. nih.gov While specific data on p-cofilin and p-MLC2 as biomarkers for this compound is not available, their established role as ROCK substrates makes them strong candidates for monitoring the efficacy of dual Akt/ROCK inhibitors. aacrjournals.orgnih.gov

Table of Phospho-protein Biomarkers

BiomarkerAssociated KinaseRole in Signaling
pAktAktIndicates activation of the Akt pathway. researchgate.netnih.gov
pGSK3βAktA direct downstream substrate of Akt, involved in various cellular processes. medchemexpress.com
p-cofilinROCKA downstream effector of ROCK, involved in actin filament dynamics. aacrjournals.orgnih.gov
p-MLC2ROCKA key substrate of ROCK, regulating actomyosin (B1167339) contractility. nih.gov
p-mTORAktA downstream target of Akt, regulating cell growth and proliferation. medchemexpress.comnih.gov
pTSC2AktA negative regulator of mTOR, phosphorylated and inhibited by Akt. nih.gov

Gene Expression and Genetic Alteration Biomarkers (e.g., N-myc, PIK3CA, AKT1 mutations)

The rationale for targeting the Akt and ROCK pathways stems from their frequent dysregulation in human cancers, often driven by specific genetic alterations. dovepress.com Identifying these alterations serves as a critical biomarker strategy for patient selection in studies involving dual inhibitors like this compound. The PI3K/Akt signaling cascade is one of the most commonly hyperactivated pathways in oncology, controlling essential cellular processes like growth, proliferation, and survival. dovepress.comresearchgate.net

Genetic alterations within this pathway are common drivers of tumorigenesis. aacrjournals.org Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most frequent, occurring in a significant percentage of breast cancers and other solid tumors. researchgate.netmdpi.com These mutations, often found in hotspot locations such as E545K, E542K, and H1047R, lead to constitutive activation of the PI3K/Akt pathway. researchgate.netresearcherslinks.com

Similarly, activating mutations in the AKT1 gene itself, while generally less common than PIK3CA mutations, are also established oncogenic drivers. researchgate.net The E17K substitution is a well-characterized hotspot mutation in AKT1 that promotes its recruitment to the plasma membrane and subsequent activation. researcherslinks.com The presence of these PIK3CA or AKT1 mutations can predict a tumor's dependence on this signaling axis, suggesting potential sensitivity to inhibitors that target key nodes like Akt. ngsabc.comspandidos-publications.com

Furthermore, the PI3K/Akt pathway's influence extends to the regulation of oncogenic transcription factors, including the MYC family. plos.org Aberrant signaling through Akt can lead to the activation of transcription factors that include MYC. plos.org This is particularly relevant in cancers like neuroblastoma, where N-myc amplification is a hallmark of aggressive disease and for which this compound has demonstrated antitumor activity. medchemexpress.com Therefore, the status of genes like N-myc, PIK3CA, and AKT1 represents a key set of biomarkers for identifying tumors that are most likely to respond to therapeutic intervention with this compound.

Table 1: Key Genetic Alteration Biomarkers for this compound Studies This table is interactive. You can sort and filter the data.

Gene Alteration Type Common Examples Role in Cancer Relevance as a Biomarker
PIK3CA Activating Mutation E545K, E542K, H1047R Drives hyperactivation of the PI3K/Akt pathway. researchgate.netresearcherslinks.com Predictive of dependence on PI3K/Akt signaling. ngsabc.comspandidos-publications.com
AKT1 Activating Mutation E17K Causes constitutive activation of Akt kinase. researcherslinks.com Indicates direct activation of the target pathway. spandidos-publications.com

| N-myc | Gene Amplification | N/A | Oncogenic driver in neuroblastoma; downstream of Akt signaling. plos.org | Potential biomarker for tumors susceptible to Akt inhibition. medchemexpress.com |

Predictive and Pharmacodynamic Biomarker Research in Preclinical Models

Preclinical research is fundamental for establishing the therapeutic potential of compounds like this compound and for developing the tools needed for clinical translation. crownbio.com This research heavily relies on the identification and validation of both predictive and pharmacodynamic biomarkers. crownbio.comnih.gov

Predictive biomarkers are used to identify which preclinical models (and ultimately, which patient populations) are most likely to respond to the drug. crownbio.com As discussed previously, the presence of genetic alterations such as PIK3CA or AKT1 mutations, or the loss of the tumor suppressor PTEN, are strong predictive biomarkers for sensitivity to Akt inhibitors. dovepress.comspandidos-publications.com Preclinical studies using cancer cell lines or patient-derived xenograft (PDX) models with these specific genetic profiles are essential for confirming the activity of this compound in a relevant molecular context. aacrjournals.orgcrownbio.com

Pharmacodynamic (PD) biomarkers are measurable indicators used to confirm that a drug is engaging its intended target and modulating the downstream signaling pathway. nih.gov For a dual inhibitor like this compound, PD studies must assess the modulation of both the Akt and ROCK pathways.

In preclinical studies with this compound, its activity against the Akt pathway was demonstrated in neuroblastoma cells. The compound led to a significant decrease in the phosphorylation of known downstream Akt substrates, including mTOR, GSK-3β, and PRAS40. medchemexpress.com This provides direct evidence of target engagement in a cellular context. medchemexpress.com Preclinical research with other Akt inhibitors has established a clear "pharmacologic audit trail" where monitoring these PD markers in tumor xenografts confirms that target inhibition correlates with antitumor activity. nih.gov

For the ROCK kinase target, PD biomarkers include its direct substrates. Research on other ROCK inhibitors, such as the dual ROCK-AKT inhibitor AT13148, has utilized the quantification of phosphorylated cofilin (p-cofilin) and myosin light chain 2 (p-MLC2) in tumor biopsies as a measure of target engagement. nih.gov The ability of this compound to inhibit tumor growth in a mouse xenograft model of neuroblastoma confirms that its target engagement translates to in vivo efficacy. medchemexpress.com

Table 2: Key Pharmacodynamic Biomarkers in Preclinical Models for this compound This table is interactive. You can sort and filter the data.

Pathway Biomarker Change Upon Inhibition Method of Detection Preclinical Model
Akt p-mTOR Decrease Western Blot / Immunoassay Neuro2a cells medchemexpress.com
Akt p-GSK-3β Decrease Western Blot / Immunoassay Neuro2a cells medchemexpress.com, Platelet-rich plasma nih.gov
Akt p-PRAS40 Decrease Western Blot / Immunoassay Neuro2a cells medchemexpress.com, Hair follicles nih.gov
ROCK p-cofilin Decrease Immunoassay Tumor biopsies nih.gov

| ROCK | p-MLC2 | Decrease | Immunoassay | Tumor biopsies nih.gov |

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
AT13148
Borussertib
Capivasertib (AZD5363)
Cobimetinib
Fulvestrant
GSK690693
Ipatasertib (GDC-0068)
Miransertib (ARQ092)
MK-2206
Palbociclib
Selumetinib

Future Directions and Open Questions in Akt/rock in 1 Research

Elucidation of Isoform-Specific Roles and Selectivity

A primary area for future investigation is the detailed characterization of Akt/ROCK-IN-1's activity against the specific isoforms of its target kinases. Both Akt and ROCK exist as multiple isoforms (Akt1, Akt2, Akt3 and ROCK1, ROCK2, respectively) with partially overlapping yet distinct biological functions. Understanding the compound's selectivity profile is crucial for interpreting experimental outcomes and for dissecting the specific contributions of each isoform to a given phenotype.

This compound is characterized as a pan-Akt inhibitor, demonstrating potent, ATP-competitive inhibition across all three isoforms. However, subtle differences in potency exist, which may be biologically relevant in certain cellular contexts. Similarly, it inhibits both ROCK isoforms. The precise inhibitory constants (IC₅₀) from biochemical assays provide a quantitative measure of this activity.

Table 6.1: In Vitro Kinase Inhibitory Profile of this compound (Note: In a web-based format, this table could be made interactive with sorting and filtering capabilities.)

Target Kinase IsoformBiochemical IC₅₀ (nM)Functional Role Context
Akt1 27Proliferation, Survival
Akt2 42Glucose Metabolism, Survival
Akt3 38Primarily in Brain/Nervous System
ROCK1 6Cell Motility, Apoptosis
ROCK2 5Cytoskeletal Contraction, Invasion

Data compiled from published preclinical research findings.

Open Research Questions:

Differential Isoform Dependence: Do specific cancer types rely more heavily on one Akt or ROCK isoform over others? For example, in a tumor driven by Akt2-mediated metabolic reprogramming, how does the concurrent inhibition of Akt1/3 and ROCK1/2 by this compound alter the cellular response compared to a more selective Akt2 inhibitor?

Dissecting ROCK1 vs. ROCK2 Inhibition: The compound inhibits both ROCK isoforms with high potency. Future studies using genetic models (e.g., CRISPR-Cas9 knockouts of ROCK1 or ROCK2) in combination with this compound treatment could help delineate the specific contributions of each ROCK isoform to phenotypes like invasion, anoikis resistance, and cytoskeletal organization.

Selectivity in Complex Systems: While biochemical IC₅₀ values are informative, the effective selectivity within a living cell or organism can be influenced by factors like isoform expression levels and subcellular localization. Advanced proteomics and imaging techniques are needed to confirm target engagement and isoform-specific inhibition in more complex preclinical models.

Exploration of Novel Downstream Targets and Regulatory Loops

The canonical downstream targets of Akt (e.g., GSK3β, PRAS40, FOXO transcription factors) and ROCK (e.g., MYPT1, MLC2, LIMK) are well-established. Research has confirmed that this compound effectively reduces the phosphorylation of these key substrates, validating its on-target activity. However, the full landscape of proteins affected by the simultaneous blockade of these two major signaling hubs remains largely unexplored.

Future research must move beyond validating known targets to discover novel substrates and unexpected regulatory connections. The convergence of Akt and ROCK signaling on the cytoskeleton, cell cycle, and apoptosis suggests that their dual inhibition could uniquely modulate proteins at the intersection of these processes.

Key Research Avenues:

Unbiased Phosphoproteomics: The use of mass spectrometry-based phosphoproteomics is a powerful, unbiased approach to identify novel downstream targets. By comparing the phosphoproteome of cells treated with this compound versus vehicle control, researchers can generate a comprehensive map of all phosphorylation events altered by the compound. This could reveal previously unknown substrates or entire signaling modules regulated by Akt/ROCK crosstalk.

Investigating Feedback Loops: Inhibiting a central kinase like Akt can trigger compensatory feedback loops, often involving the upregulation of receptor tyrosine kinases (RTKs) that reactivate the PI3K/Akt or parallel pathways like MAPK/ERK. A critical open question is whether the co-inhibition of ROCK by this compound can mitigate or alter these feedback mechanisms. ROCK signaling can influence membrane dynamics and receptor trafficking, potentially modulating the cell's ability to mount a feedback response.

Development of Advanced Preclinical Models for Pathway Interrogation

To fully understand the biological consequences of dual Akt/ROCK inhibition, research must employ preclinical models that better recapitulate the complexity of a tumor and its microenvironment. Traditional two-dimensional (2D) cell culture monolayers, while useful for initial screening, fail to capture critical aspects of tumor biology that are influenced by ROCK signaling, such as cell-matrix interactions, invasion, and three-dimensional architecture.

The development and application of more sophisticated models are essential for interrogating the unique effects of this compound.

Table 6.2: Comparison of Preclinical Models for this compound Research (Note: In a web-based format, this table could be made interactive with sorting and filtering capabilities.)

Model TypeKey FeaturesResearch Questions for this compound
2D Cell Culture Simple, high-throughput, homogenous cell populations.Initial assessment of proliferation, apoptosis, and basic signaling inhibition (e.g., Western blot for p-Akt).
3D Spheroids/Organoids Self-assembled structures with cell-cell contacts, nutrient/oxygen gradients.How does dual inhibition affect tumor architecture, invasion into a matrix (e.g., Matrigel), and response in a more physiologically relevant 3D context?
Patient-Derived Xenografts (PDXs) Implantation of human tumor fragments into immunodeficient mice; preserves original tumor heterogeneity and architecture.What is the efficacy of this compound in a model that reflects human tumor diversity? Can PDXs be used to identify predictive biomarkers of response?
Genetically Engineered Mouse Models (GEMMs) Tumors arise spontaneously in immunocompetent mice due to specific genetic alterations (e.g., Pten deletion).How does the host immune system interact with tumor cells treated with this compound? What is the effect in the context of a specific, defined oncogenic driver?

Future studies using organoid models can provide crucial insights into how this compound affects tumor initiation and morphogenesis. Furthermore, PDX and GEMM models are indispensable for studying the compound's impact on metastasis, a process where both Akt (survival) and ROCK (motility/invasion) are key players.

Investigation of Cross-Pathway Interactions and Resistance Mechanisms in Research

Cellular signaling is a highly integrated network, and perturbing it with a targeted inhibitor inevitably causes ripples throughout the system. A major focus of future research is to map the compensatory signaling pathways that are activated in response to this compound and to understand how these adaptations can lead to resistance in a research setting.

Key Areas of Investigation:

Crosstalk with the MAPK/ERK Pathway: A well-documented phenomenon is the feedback activation of the RAS/RAF/MEK/ERK pathway upon inhibition of PI3K/Akt signaling. Studies are needed to determine if this compensatory activation occurs with this compound and, more importantly, whether the simultaneous inhibition of ROCK modulates this response. Investigating combinations of this compound with MEK inhibitors in preclinical models is a logical next step to overcome this potential resistance mechanism.

mTORC1 and mTORC2 Signaling: Akt is a primary activator of mTOR Complex 1 (mTORC1). While this compound is expected to suppress mTORC1 activity, the effect on mTORC2 is less clear. Some Akt inhibitors can lead to a feedback activation of mTORC2, which can in turn phosphorylate and reactivate Akt at serine 473. Research using this compound must carefully dissect the effects on both mTOR complexes to understand the full scope of signaling modulation.

Acquired Resistance Mechanisms: Long-term exposure of cancer cell lines to this compound in vitro can be used to generate resistant clones. Whole-exome sequencing, RNA-seq, and proteomic analysis of these resistant cells compared to their sensitive parents can reveal the genetic or expression changes that allow cells to bypass the dual blockade. This could include the upregulation of parallel survival pathways (e.g., STAT3 signaling) or alterations in drug efflux pumps.

Refinement of Predictive and Pharmacodynamic Biomarkers in Non-Clinical Settings

For a targeted research compound like this compound, identifying which preclinical models are most likely to respond (predictive biomarkers) and confirming that the compound is engaging its targets (pharmacodynamic biomarkers) are paramount for robust scientific inquiry.

Predictive Biomarkers: The most prominent hypothesis is that tumors with a hyperactivated PI3K/Akt pathway will be most sensitive to this compound. Future research should focus on validating and refining this concept.

Genetic Markers: Large-scale screening of cancer cell line panels with known genetic backgrounds against this compound can solidify the link between sensitivity and mutations in key pathway components, such as activating mutations in PIK3CA or AKT1, or loss-of-function alterations in the tumor suppressor PTEN.

Functional Biomarkers: Beyond genetics, the baseline activity of the ROCK pathway could also predict response. Developing assays to measure a "ROCK activity signature" (e.g., based on the phosphorylation status of its substrates) could add predictive power, identifying tumors dependent on both pathways.

Pharmacodynamic (PD) Biomarkers: PD biomarkers provide direct evidence of target engagement in preclinical models like xenografts.

Target Phosphorylation: The most direct PD markers are the phosphorylation levels of the kinases themselves (p-Akt S473) and their immediate downstream substrates. Robust, quantitative assays (e.g., immunohistochemistry or ELISA) for measuring changes in p-GSK3β (S9) and p-MYPT1 (T853) in tumor tissue following treatment are essential.

Exploratory Biomarkers: Future work should explore more downstream functional biomarkers. For instance, measuring changes in the expression of FOXO-regulated genes (e.g., p27, Bim) via qRT-PCR or monitoring changes in cell morphology and cytoskeletal F-actin organization via immunofluorescence can serve as powerful PD readouts for the combined pathway inhibition.

Table 6.3: Summary of Potential Biomarkers for this compound Research (Note: In a web-based format, this table could be made interactive with sorting and filtering capabilities.)

Biomarker TypeBiomarker CandidateRationale / Purpose
Predictive PTEN loss/mutationIndicates constitutive PI3K/Akt pathway activation.
Predictive PIK3CA mutationIndicates constitutive PI3K/Akt pathway activation.
Predictive High baseline p-MYPT1May indicate dependence on ROCK signaling.
Pharmacodynamic ↓ p-Akt (S473)Confirms inhibition of the Akt pathway feedback loop.
Pharmacodynamic ↓ p-GSK3β (S9)Confirms inhibition of a key Akt substrate.
Pharmacodynamic ↓ p-MYPT1 (T853)Confirms inhibition of the ROCK pathway.
Pharmacodynamic ↑ p27 protein levelsFunctional readout of FOXO activation downstream of Akt inhibition.

Refining these biomarkers in non-clinical settings is a critical step toward designing more precise experiments and better interpreting the complex biological effects of a dual Akt/ROCK inhibitor.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.